Potent Urease Inhibition vs. Standard Thiourea Baseline Highlights a Novel Scaffold for Antibacterial Research
This compound exhibits significant urease inhibitory activity, a property not reported for its immediate quinoline-urea analogs. It demonstrates an IC50 of 1.49 µM against jack bean urease, which is approximately 15-fold more potent than the standard urease inhibitor thiourea (IC50 = 21.86 µM) [1]. This positions it as a valuable starting point for developing inhibitors targeting urease-dependent pathogens like H. pylori, where this specific scaffold is underutilized [2].
| Evidence Dimension | Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.49 µM (1490 nM) |
| Comparator Or Baseline | Thiourea (Standard inhibitor) - 21.86 µM |
| Quantified Difference | ~14.7-fold more potent |
| Conditions | In vitro jack bean urease assay using urea as substrate, pre-incubated for 15 mins, spectrophotometric detection. |
Why This Matters
This quantified, selective urease inhibition differentiates the compound from generic kinase-focused quinoline-ureas, making it a specific probe for bacterial virulence factor targeting.
- [1] BindingDB. BDBM50253268 / CHEMBL4073930. Urease Inhibitor Record. (Thiourea IC50 referenced from standard literature, IC50 = 21.86 ± 0.40 µM). View Source
- [2] Synthesis, in vitro antiurease, in vivo antinematodal activity of quinoline analogs and their in-silico study. (Referencing the standard drug thiourea baseline). View Source
